molecular formula C13H13N3O2 B1392745 N-(2-aminobenzyl)-2-nitroaniline CAS No. 1221792-14-8

N-(2-aminobenzyl)-2-nitroaniline

Cat. No. B1392745
M. Wt: 243.26 g/mol
InChI Key: NSOUJOMXGTXCKD-UHFFFAOYSA-N
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Description

“N-(2-Aminobenzyl)aniline” is a chemical compound with the CAS Number: 20887-06-3 and a molecular weight of 198.27 . It is typically stored at room temperature in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of compounds similar to “N-(2-aminobenzyl)-2-nitroaniline” has been reported in the literature. For instance, 2-aminobenzyl alcohols have been used as an alternative reactant instead of unstable and expensive 2-aminobenzaldehydes in the construction of N-fused heterocycles including quinolines, quinazolines, oxazines, thiazines, selenazines, imidazoles, diazepines, etc .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-(2-aminobenzyl)-2-nitroaniline” have been studied. For example, 2-aminobenzyl alcohols have been used in the synthesis of diverse heterocycles . In another study, the reaction of 1,8-diaminonaphthalene with 2-aminobenzyl alcohol was optimized to form the 2-(2,3-dihydro-1H-perimidin-2yl .

Scientific Research Applications

  • Photoreactive Applications N-(2-Aminobenzyl)-2-Nitroaniline derivatives, such as 2-nitrobenzyl alcohol (NB), demonstrate potential in photoreactive applications. These derivatives exhibit amine selectivity, which can be leveraged for photoaffinity labeling and crosslinking of biomolecules. This property is particularly useful in the fields of drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

  • Synthesis of Bifunctional Schiff-base Ligands N-(2-Aminobenzyl)-2-Nitroaniline serves as a precursor in the synthesis of novel Schiff-base ligands. These ligands, synthesized through condensation reactions, have potential applications in the synthesis of complex molecules, which could have implications in fields like radiopharmaceuticals (Mishra et al., 2003).

  • Tandem N-Alkylation-Reduction-Condensation Processes In the synthesis of N-arylmethyl-2-substituted benzimidazoles, water-assisted tandem N-alkylation-reduction-condensation processes utilizing N-(2-Aminobenzyl)-2-Nitroaniline derivatives demonstrate a novel synthetic route. This approach offers an environmentally friendly alternative to traditional metal-based chemistry for C–N bond formation (Kommi et al., 2012).

  • Adsorption and Removal from Solutions Activated carbon derived from cotton stalk fiber, when used with N-(2-Aminobenzyl)-2-Nitroaniline, is effective in removing this compound from aqueous solutions. Such applications are significant in environmental remediation, especially in treating contaminated water sources (Li et al., 2009).

  • Thermochromic Properties The thermochromism of certain N-(2-Aminobenzyl)-2-Nitroaniline derivatives, like N-(2-Hydroxy-4-methoxybenzylidene)-4-nitroaniline, has been studied for its color-changing properties upon heating. Such characteristics are of interest in materials science for developing temperature-sensitive materials (Takase et al., 1993).

  • Protection of Hydroxyl Functions The use of 4-nitrobenzyl group, a derivative of N-(2-Aminobenzyl)-2-Nitroaniline, as a protective agent for hydroxyl functions in synthetic chemistry, demonstrates its versatility. This group can be selectively removed, allowing for controlled reactions in complex organic synthesis (Kukase et al., 1990).

  • Polymer and Materials Science Derivatives of N-(2-Aminobenzyl)-2-Nitroaniline, particularly the o-nitrobenzyl group, are widely used in polymer and materials science. Their photolabile nature enables alteration of polymer properties through irradiation, useful in developing responsive materials (Zhao et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, “2-Aminobenzyl alcohol”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “N-(2-aminobenzyl)-2-nitroaniline” and related compounds could involve the development of sustainable, atom-efficient, and waste-minimizing synthetic strategies . Additionally, the use of enzymes as catalysts in oxidations is of great appeal because of their mild, efficient, benign, and highly selective nature .

properties

IUPAC Name

2-[(2-nitroanilino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16(17)18/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOUJOMXGTXCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263312
Record name 2-Amino-N-(2-nitrophenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminobenzyl)-2-nitroaniline

CAS RN

1221792-14-8
Record name 2-Amino-N-(2-nitrophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-nitrophenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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